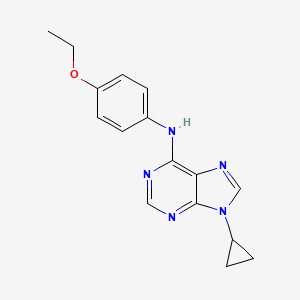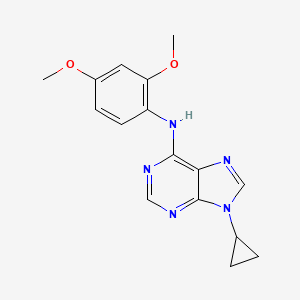
9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine, also known as CNDPA, is a synthetic compound with potential applications in scientific research and lab experiments. It has a unique set of chemical and physical properties, which make it suitable for a variety of applications. CNDPA is a heterocyclic compound, which is composed of nitrogen, oxygen, and carbon atoms. It is a highly water-soluble compound and has a high melting point. CNDPA has been studied extensively and has been found to have a variety of biochemical and physiological effects when administered in lab experiments.
作用機序
The exact mechanism of action of 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine is not yet fully understood. However, it is believed that this compound may act as an agonist at the GABAA receptor, which is a type of receptor found in the brain. It is also believed that this compound may act as an agonist at the 5-HT2A receptor, which is a type of receptor found in the brain. In addition, this compound may act as an antagonist at the 5-HT3 receptor, which is another type of receptor found in the brain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects when administered in lab experiments. In animal studies, this compound has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have anti-cancer effects in animal studies. In addition, this compound has been found to have anti-depressant and anti-anxiety effects in animal studies.
実験室実験の利点と制限
The main advantage of using 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine in lab experiments is its unique set of chemical and physical properties. This compound is a highly water-soluble compound and has a high melting point, which makes it suitable for a variety of applications. In addition, this compound is relatively inexpensive and easy to synthesize. However, this compound is not approved for use in humans and its long-term effects on humans are unknown.
将来の方向性
The potential future directions for 9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine include further research into its mechanism of action, its potential use as an anti-inflammatory and analgesic agent, its potential use in the treatment of cancer and other diseases, its potential use as a neuroprotectant, and its potential use in the treatment of neurodegenerative diseases. In addition, further research into the safety and efficacy of this compound in humans is needed. Finally, further research into the pharmacokinetics of this compound is needed in order to determine its optimal dosage and administration in humans.
合成法
9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine can be synthesized through the condensation reaction of 2,4-dimethoxybenzaldehyde and cyclopropyl amine. The reaction is catalyzed by aqueous sodium hydroxide and is carried out in a solvent such as ethanol. The reaction produces a white crystalline solid, which is then purified and recrystallized in a solvent such as methanol. The purified product is then characterized by infrared spectroscopy and nuclear magnetic resonance spectroscopy.
科学的研究の応用
9-cyclopropyl-N-(2,4-dimethoxyphenyl)-9H-purin-6-amine has been studied extensively for its potential applications in scientific research and lab experiments. It has been found to have a variety of biochemical and physiological effects when administered in lab experiments. This compound has been studied for its potential use as an anti-inflammatory and analgesic agent, as well as for its potential use in the treatment of cancer and other diseases. This compound has also been studied for its potential use as a neuroprotectant and for its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
9-cyclopropyl-N-(2,4-dimethoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-11-5-6-12(13(7-11)23-2)20-15-14-16(18-8-17-15)21(9-19-14)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHXQXGYTCOKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)
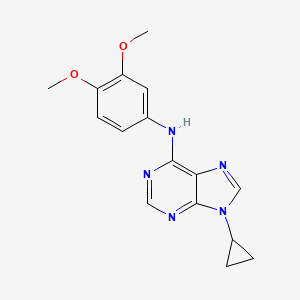
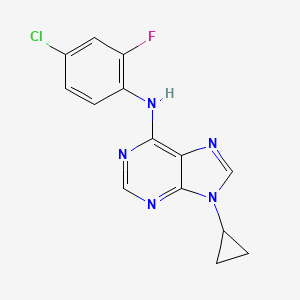
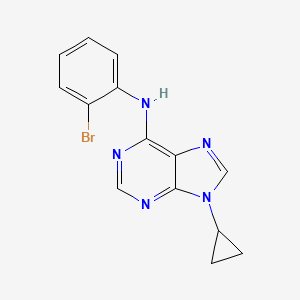

![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)
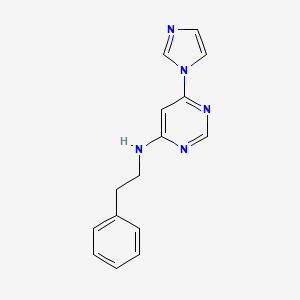
![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)
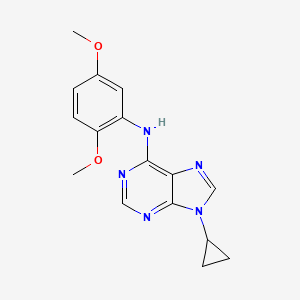
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)
